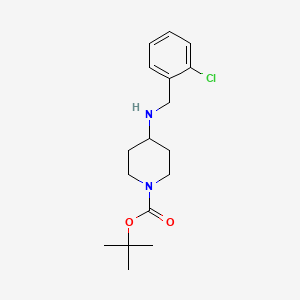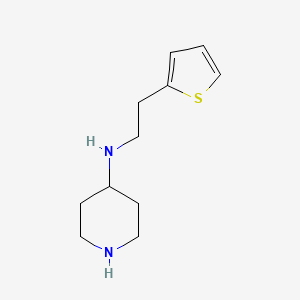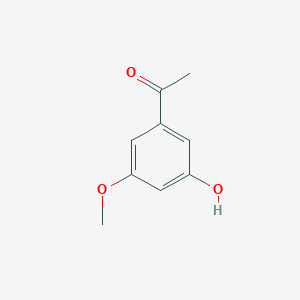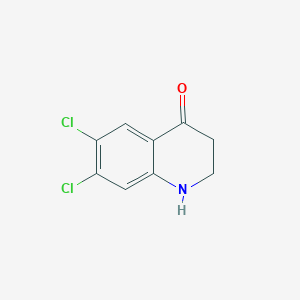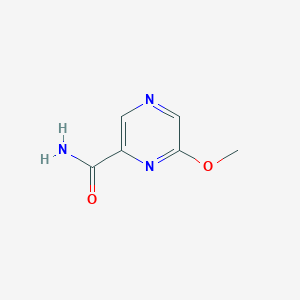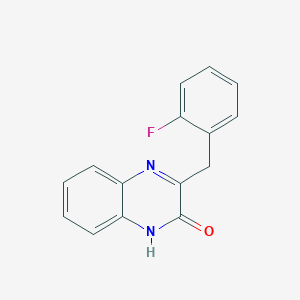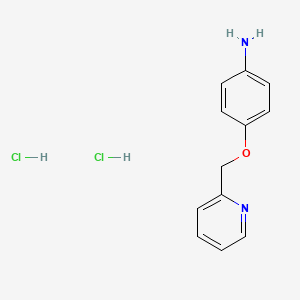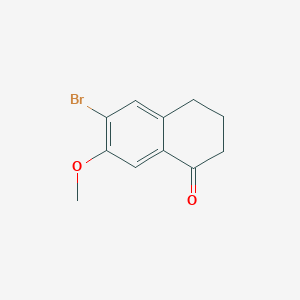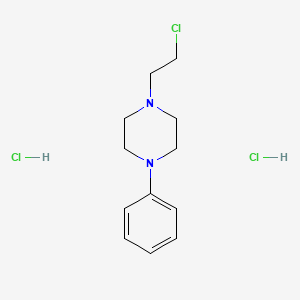
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
Vue d'ensemble
Description
“1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 53502-60-6 . It has a molecular weight of 185.1 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride”, can be achieved through various methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride” can be represented by the InChI code: 1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H .
Physical And Chemical Properties Analysis
“1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride” is a compound with a molecular weight of 185.1 .
Applications De Recherche Scientifique
Anticancer Agents
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride has been investigated for its potential as an anticancer agent. Researchers have explored its cytotoxic effects on cancer cells, particularly in vitro studies. The compound’s ability to interfere with cell division and induce apoptosis makes it a promising candidate for further development in cancer therapy .
Neuropharmacology and Neuroprotection
The piperidine moiety in this compound is of interest in neuropharmacology. Studies have examined its interactions with neurotransmitter receptors, including serotonin and dopamine receptors. Additionally, 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride has shown neuroprotective effects in animal models, suggesting its potential in treating neurodegenerative diseases .
Psychopharmacology
Researchers have explored the psychopharmacological effects of this compound. It may modulate neurotransmitter systems related to mood, anxiety, and cognition. Investigations into its receptor binding profiles and behavioral effects contribute to our understanding of its psychotropic properties .
Synthetic Chemistry
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride serves as a valuable building block in synthetic chemistry. Its reactivity allows for the creation of diverse piperidine derivatives. Scientists have developed efficient methods for its synthesis, enabling access to structurally varied compounds .
Spiropiperidines and Spiro Compounds
The compound’s unique structure includes a spirocyclic motif. Spiropiperidines have attracted attention due to their potential biological activities. Researchers have explored the synthesis of spiro derivatives using 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride as a precursor .
Drug Delivery Systems
Given its solubility and chemical properties, this compound has been investigated for drug delivery applications. Formulations incorporating it as a carrier or prodrug may enhance drug stability, bioavailability, and targeted delivery .
Mécanisme D'action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s worth noting that the compound belongs to the class of alkylating agents, similar to mechlorethamine . Alkylating agents work by binding to DNA and interfering with its replication and transcription, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
It’s known that alkylating agents like mechlorethamine can cause dna damage, leading to cell death .
Result of Action
As an alkylating agent, it is likely to cause dna damage, leading to cell death .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-4-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;/h1-5H,6-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXVZEVKVGZKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




